molecular formula C14H10ClFN4O2S B4651759 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4651759
M. Wt: 352.8 g/mol
InChI Key: JPJNZSJFPQNNHW-UHFFFAOYSA-N
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Description

1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a pyrazole ring, and a phenoxy group

Preparation Methods

The synthesis of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in signal transduction pathways .

Comparison with Similar Compounds

1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4O2S/c15-10-7-9(1-2-11(10)16)22-8-20-5-3-12(19-20)13(21)18-14-17-4-6-23-14/h1-7H,8H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJNZSJFPQNNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)NC3=NC=CS3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

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